

# Opiranserin (VVZ-149): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Opiranserin** (VVZ-149) is a first-in-class, non-narcotic analgesic developed by Vivozon, a South Korean pharmaceutical company. It represents a novel approach to pain management by simultaneously targeting multiple pathways involved in the transmission and modulation of pain signals. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of **Opiranserin**, with a focus on its mechanism of action, experimental validation, and clinical trial design. **Opiranserin**, marketed as Unafra®, received approval from the Ministry of Food and Drug Safety (MFDS) in South Korea in December 2024 for the management of postoperative pain.[1]

#### **Discovery and Rationale**

The discovery of **Opiranserin** was driven by a multi-target drug discovery strategy aimed at identifying compounds with a broader and potentially more effective analgesic profile than single-target agents. The rationale was to modulate both the ascending and descending pain pathways to achieve synergistic analgesia and a better safety profile, particularly concerning the side effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).

#### **Mechanism of Action**



**Opiranserin** is a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[2] It also exhibits antagonistic activity at the P2X3 receptor.[1][2] This multitarget profile allows it to exert its analgesic effects through distinct but complementary mechanisms in the central and peripheral nervous systems.

#### **Glycine Transporter 2 (GlyT2) Inhibition**

GlyT2 is primarily located on presynaptic terminals of glycinergic inhibitory interneurons in the spinal cord. Its function is to reuptake glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission. By inhibiting GlyT2, **Opiranserin** increases the concentration of glycine in the synapse, enhancing the activation of postsynaptic glycine receptors (GlyRs). This leads to an influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a reduction in the transmission of nociceptive signals from the periphery to the brain.

#### Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a Gq/11 protein-coupled receptor, is expressed in various regions of the central and peripheral nervous system involved in pain processing. Activation of 5-HT2A receptors in the spinal cord by descending serotonergic pathways can facilitate pain transmission. In the periphery, 5-HT2A receptors on nociceptors can increase their sensitivity to painful stimuli. By acting as an antagonist at 5-HT2A receptors, **Opiranserin** blocks these pronociceptive effects, contributing to its overall analgesic efficacy.

#### **P2X3 Receptor Antagonism**

P2X3 receptors are ligand-gated ion channels predominantly found on primary afferent sensory neurons. They are activated by adenosine triphosphate (ATP) released from damaged cells, playing a crucial role in the initiation of pain signals. **Opiranserin**'s antagonism of P2X3 receptors further contributes to its analgesic effect by dampening the initial signaling of tissue injury.

#### **Quantitative Data**

The following table summarizes the in vitro binding affinities of **Opiranserin** for its primary targets.



| Target                            | Assay Type       | Value (IC50) | Reference |
|-----------------------------------|------------------|--------------|-----------|
| Glycine Transporter 2<br>(GlyT2)  | Inhibition Assay | 0.86 μΜ      | [2]       |
| Serotonin 2A<br>Receptor (5-HT2A) | Antagonist Assay | 1.3 μΜ       |           |
| P2X3 Receptor                     | Antagonist Assay | 0.87 μΜ      | _         |

## **Preclinical Development**

The analgesic efficacy of **Opiranserin** was evaluated in several established animal models of pain.

## **Key Preclinical Studies**



| Animal Model                             | Key Findings                                                                                                                                                                                           | Reference |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat Formalin Test                        | Dose-dependent reduction in both phases of the formalin response, indicating efficacy against both acute nociceptive and inflammatory pain.                                                            |           |
| Rat Spinal Nerve Ligation<br>(SNL) Model | Significant and dose-<br>dependent reduction in<br>mechanical allodynia,<br>demonstrating efficacy in a<br>model of neuropathic pain.<br>Opiranserin (80 mg/kg, p.o.)<br>reduced mechanical allodynia. |           |
| Rat Postoperative Pain Model             | Demonstrated analgesic efficacy comparable to morphine. Opiranserin (25 mg/kg, s.c.) effectively reduced mechanical allodynia and painrelated behaviors with efficacy comparable to 3 mg/kg Morphine.  |           |

#### **Experimental Protocols**

- Objective: To assess the efficacy of a test compound against acute and persistent inflammatory pain.
- Procedure:
  - Male Sprague-Dawley rats are acclimatized to the testing environment.
  - $\circ~$  A solution of 5% formalin (50  $\mu L)$  is injected subcutaneously into the plantar surface of the right hind paw.
  - Immediately after injection, the animal is placed in an observation chamber.



- The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in 5-minute intervals for a total of 60 minutes.
- The test is biphasic: Phase 1 (0-5 minutes) represents direct chemical irritation of nociceptors, while Phase 2 (15-60 minutes) reflects inflammatory pain.
- The test compound or vehicle is administered at a specified time before the formalin injection (e.g., 30 minutes prior for oral administration).
- Endpoint: Reduction in the total time spent in nociceptive behaviors in both phases compared to the vehicle-treated group.
- Objective: To induce a state of neuropathic pain characterized by mechanical allodynia and hyperalgesia.
- Procedure:
  - Male Sprague-Dawley rats are anesthetized.
  - The left L5 and L6 spinal nerves are exposed at a location distal to the dorsal root ganglion.
  - The nerves are tightly ligated with silk suture.
  - The incision is closed in layers.
  - Animals are allowed to recover for a period of 7-14 days to allow for the full development of neuropathic pain behaviors.
- Behavioral Assessment (Mechanical Allodynia):
  - Animals are placed in a testing chamber with a wire mesh floor.
  - Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral (ligated) hind paw.
  - The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.



 Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group.

### **Clinical Development**

**Opiranserin** has undergone a comprehensive clinical development program, including Phase 1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

#### **Key Clinical Trials**

| Trial Identifier | Phase | Indication | Key Objectives | | --- | --- | --- | | NCT02489526 | 2 | Postoperative Pain following Laparoscopic Colorectal Surgery | To evaluate the analgesic efficacy and safety of VVZ-149 injections. | | NCT02844725 | 2 | Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy | To evaluate the analgesic efficacy and safety of VVZ-149 injections. | | NCT05764525 | 3 | Postoperative Pain following Laparoscopic Colectomy | To confirm the analgesic efficacy and safety of VVZ-149 injections. |

#### **Experimental Protocols**

- Title: A Randomized, Double-Blind, Parallel Group, Placebo-Controlled Study to Evaluate the Analgesic Efficacy and Safety of VVZ-149 Injections for Post-Operative Pain Following Laparoscopic Colorectal Surgery.
- Study Design:
  - Randomization: 2:1 ratio (VVZ-149: Placebo).
  - Blinding: Double-blind (participant, investigator, and outcomes assessor).
  - Intervention:
    - VVZ-149 Group: A continuous 8-hour intravenous infusion of VVZ-149.
    - Placebo Group: A continuous 8-hour intravenous infusion of a matching placebo.
  - Patient Population: 60 adult patients undergoing laparoscopic colorectal surgery.
- Inclusion Criteria (Abbreviated):



- Male or female, 18 to 75 years of age.
- Scheduled to undergo elective laparoscopic colorectal surgery.
- American Society of Anesthesiologists (ASA) physical status I, II, or III.
- Able to provide informed consent.
- Exclusion Criteria (Abbreviated):
  - History of significant renal, hepatic, or cardiovascular disease.
  - Known allergy to opioids or study medication.
  - Chronic use of analgesics.
  - History of alcohol or drug abuse.
- Primary Outcome Measure: Sum of Pain Intensity Difference over 8 hours (SPID-8).
- Secondary Outcome Measures:
  - Total opioid consumption.
  - Time to first rescue medication.
  - Patient global assessment of pain relief.
- Results: The VVZ-149 group showed a 34.2% reduction in opioid consumption over 24 hours compared to the placebo group. For patients with high levels of preoperative negative affect, the VVZ-149 group experienced a significant reduction in pain and used 40% less opioids.
- Title: A Phase 3, Multicenter, Randomized, Double-Blind, Parallel Group, Placebo-Controlled Study to Evaluate the Efficacy and Safety of VVZ-149 Injections for the Treatment of Postoperative Pain following Laparoscopic Colectomy.
- Study Design:
  - Randomization: 1:1 ratio (VVZ-149: Placebo).



- Blinding: Double-blind.
- Intervention:
  - VVZ-149 Group: Intravenous infusion of 1000 mg of VVZ-149.
  - Placebo Group: Intravenous infusion of a matching placebo.
- Patient Population: Adult patients undergoing laparoscopic colectomy.
- Inclusion Criteria (Abbreviated):
  - Male or female, at least 18 years of age.
  - Undergoing a planned first laparoscopic colectomy.
  - ASA physical status I or II.
  - Pain intensity of ≥ 5 on the Numeric Rating Scale (NRS) after surgery.
  - Able to provide written informed consent.
- Exclusion Criteria (Abbreviated):
  - Pregnant or breastfeeding.
  - o Diagnosis of chronic pain.
  - Unstable or poorly controlled psychiatric conditions.
- Primary Outcome Measure: Sum of Pain Intensity Difference over 12 hours (SPID-12).
- Secondary Outcome Measures:
  - Total number of patient-controlled analgesia (PCA) requests from 0 to 12 hours.
  - Total amount of PCA and rescue medication consumption from 0 to 12 hours.

#### Signaling Pathways and Experimental Workflows



# Opiranserin's Dual Mechanism of Action on Nociceptive Signaling

















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Opiranserin (VVZ-149): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609760#opiranserin-vvz-149-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com